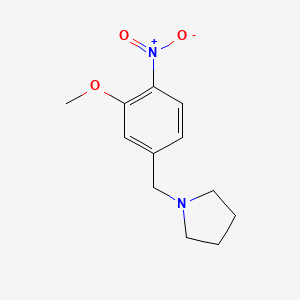

1-(3-Methoxy-4-nitrobenzyl)pyrrolidine

Description

The field of medicinal chemistry is driven by the design and synthesis of novel molecules that can interact with biological systems in a targeted and effective manner. Within this pursuit, certain chemical structures, or scaffolds, are repeatedly utilized due to their proven success in forming the basis of therapeutic agents. The compound 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine is a molecule that incorporates several of these key features, making it a subject of interest for systematic chemical and biological investigation.

Table 1: Chemical Identity of this compound

| Identifier | Data |

|---|---|

| IUPAC Name | 1-((3-methoxy-4-nitrophenyl)methyl)pyrrolidine |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Core Scaffolds | Pyrrolidine (B122466), Substituted Benzene (B151609) |

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery. researchgate.netnih.gov This scaffold is considered a "privileged" structure because of its frequent appearance in a wide range of biologically active compounds, including numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnbinno.com The significance of the pyrrolidine framework is rooted in several key properties.

Firstly, its three-dimensional, non-planar structure provides an excellent platform for creating molecules that can fit into the complex, stereospecific binding sites of biological targets like enzymes and receptors. researchgate.netnih.gov This contrasts with flat, aromatic systems and allows for a more precise spatial arrangement of functional groups. Secondly, the pyrrolidine ring is a saturated scaffold, which often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to a drug candidate. nbinno.com

Furthermore, the pyrrolidine nucleus is a core component of many natural products, particularly alkaloids like nicotine (B1678760) and hygrine, which exhibit significant biological effects. nih.govwikipedia.org Derivatives of pyrrolidine have been shown to possess a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The stereochemistry of substituents on the pyrrolidine ring is often crucial, as different stereoisomers can exhibit vastly different biological profiles due to their unique interactions with enantioselective proteins. researchgate.netnih.gov

The benzyl (B1604629) group, which consists of a benzene ring attached to a methylene (B1212753) (—CH₂) unit, is another fundamental motif in bioactive molecules. researchgate.netwikipedia.org The aromatic ring can be decorated with various substituents that modulate the molecule's electronic properties, size, and ability to form specific interactions, such as hydrogen bonds. The benzylic position—the carbon atom attached to the aromatic ring—exhibits enhanced reactivity, which can be important for both chemical synthesis and metabolic pathways. wikipedia.org

The specific substituents on the benzyl ring in this compound are a methoxy (B1213986) group (—OCH₃) and a nitro group (—NO₂).

Nitroaromatic Motifs : The nitroaromatic group is a powerful electron-withdrawing moiety that significantly influences a molecule's chemical and biological properties. scielo.brmdpi.com This functional group is found in a number of important drugs, particularly antimicrobial and antiprotozoal agents. scielo.brmdpi.com The biological activity of many nitroaromatic compounds is dependent on the bioreduction of the nitro group within target cells or microorganisms, a process that can generate reactive nitrogen species. scielo.brmdpi.com In the context of drug design, the nitro group has also been explored for developing hypoxia-activated prodrugs, which become active in the low-oxygen environments characteristic of solid tumors. mdpi.com Research has also focused on synthesizing nitroaromatic compounds as potential anticancer agents. nih.gov

Methoxy Groups on Aromatic Rings : The methoxy group, in contrast, is an electron-donating group. Its presence can influence a molecule's binding affinity to its target and affect its metabolic profile. It is a common feature in many established drugs and natural products.

The compound this compound is a hybrid molecule that combines the established pyrrolidine scaffold with a precisely substituted benzyl moiety. Research into such derivatives is typically driven by the principles of structure-activity relationship (SAR) studies. In SAR, chemists systematically synthesize a series of related compounds to determine how specific structural modifications affect their biological activity.

By attaching the 3-methoxy-4-nitrobenzyl group to the pyrrolidine nitrogen, researchers can investigate the impact of this specific substitution pattern. The combination of an electron-donating methoxy group and a potent electron-withdrawing nitro group at specific positions on the benzene ring creates a unique electronic and steric profile. This allows for the exploration of its interaction with biological targets, contributing to a broader understanding of the chemical requirements for a desired pharmacological effect. Molecules of this type are often synthesized as part of a larger library of compounds to screen for activity against various biological targets, such as enzymes involved in bacterial resistance or cancer cell proliferation. rsc.org

Academic research focused on this compound would likely encompass several key objectives. The primary goal is often to use the compound as a tool to probe a specific biological system or to establish a novel synthetic methodology.

Key Research Objectives:

Synthesis and Characterization: The initial objective is the efficient chemical synthesis of the target compound. This would be followed by thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm its structure and purity.

Biological Screening: The compound would likely be submitted to a battery of biological assays. The choice of assays would be guided by the known activities of related pyrrolidine or nitroaromatic compounds. For instance, it could be tested for antimicrobial activity, cytotoxicity against cancer cell lines, or inhibitory effects on specific enzymes.

Structure-Activity Relationship (SAR) Contribution: The data obtained from biological screening would be compared with data from other, structurally similar pyrrolidine derivatives. This comparison helps to build a comprehensive SAR model, elucidating which functional groups and substitution patterns are critical for activity. For example, the activity of this compound could be compared to derivatives lacking the nitro group, the methoxy group, or having them at different positions on the benzyl ring.

Intermediate for Further Synthesis: In some contexts, this compound might not be the final product but could serve as a key intermediate in the synthesis of more complex molecules. The nitro group, for instance, can be chemically reduced to an amine, which can then be used as a handle for further functionalization.

Table 2: Properties of Core Chemical Motifs

| Motif | Key Characteristics in Drug Design |

|---|---|

| Pyrrolidine | Provides a 3D, non-planar scaffold; often improves pharmacokinetic properties; core of many natural products and FDA-approved drugs. researchgate.netnih.govnbinno.com |

| Benzyl | A versatile linker that allows for substitution on the aromatic ring to modulate electronic and steric properties. researchgate.netwikipedia.org |

| Nitroaromatic | Strong electron-withdrawing group; key feature in antimicrobial drugs; can be bioreduced to active forms; used in hypoxia-activated prodrugs. scielo.brmdpi.com |

| Methoxy | Electron-donating group; influences metabolic stability and receptor binding interactions. |

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-[(3-methoxy-4-nitrophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C12H16N2O3/c1-17-12-8-10(4-5-11(12)14(15)16)9-13-6-2-3-7-13/h4-5,8H,2-3,6-7,9H2,1H3 |

InChI Key |

HFZVWVBMICQOBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CN2CCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine and Analogues

The synthesis of this compound can be approached through several established methodologies in organic chemistry. These routes typically involve either the formation of the pyrrolidine (B122466) ring followed by the introduction of the benzyl (B1604629) moiety or the direct coupling of a pre-formed pyrrolidine with a suitable benzyl precursor.

Construction of the Pyrrolidine Ring System

The pyrrolidine ring is a common structural motif, and numerous methods for its synthesis have been developed. While the direct synthesis of this compound would likely start with a commercially available pyrrolidine, understanding the construction of the ring system itself is fundamental. Common strategies include:

Cyclization of Amino Alcohols: The dehydration of 4-amino-1-butanol (B41920) derivatives can lead to the formation of the pyrrolidine ring.

1,3-Dipolar Cycloaddition: The reaction of an azomethine ylide with an alkene is a powerful method for constructing substituted pyrrolidines, often with high stereocontrol.

Intramolecular Cyclization: Various intramolecular reactions, such as the cyclization of haloamines or the reductive amination of dicarbonyl compounds, can be employed to form the five-membered ring. google.com

Ring Contraction of Pyridines: Photochemical or thermally promoted ring contraction of pyridines with reagents like silylborane can afford pyrrolidine derivatives. nih.gov

For the synthesis of the target compound, it is most practical to utilize commercially available pyrrolidine.

Introduction of the 3-Methoxy-4-nitrobenzyl Moiety

The most direct and common methods for introducing the 3-methoxy-4-nitrobenzyl group onto the pyrrolidine nitrogen involve nucleophilic substitution or reductive amination.

N-Alkylation: This method involves the reaction of pyrrolidine with a 3-methoxy-4-nitrobenzyl halide, such as 1-(bromomethyl)-3-methoxy-4-nitrobenzene or 3-methoxy-4-nitrobenzyl chloride. google.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Table 1: Typical Conditions for N-Alkylation of Pyrrolidine

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| 3-methoxy-4-nitrobenzyl bromide | Potassium carbonate | Acetonitrile | Reflux | nih.gov |

| 1-(chloromethyl)-3-methoxy-4-nitrobenzene | Triethylamine | THF | Room Temp. | General |

| 3-methoxy-4-nitrobenzyl chloride | Sodium bicarbonate | DMF | 50 °C | General |

Reductive Amination: This one-pot reaction involves the condensation of pyrrolidine with 3-methoxy-4-nitrobenzaldehyde (B1600471) to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. frontiersin.orgarkat-usa.org This method is often preferred due to its operational simplicity and the avoidance of handling lachrymatory benzyl halides. organic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Solvent | Catalyst (if any) | Key Features | Reference |

| Sodium triacetoxyborohydride | Dichloroethane | Acetic acid (cat.) | Mild, tolerates a wide range of functional groups | researchgate.net |

| Sodium cyanoborohydride | Methanol | Acidic pH | Effective but toxic cyanide byproduct | General |

| Hydrogen gas | Ethanol/Dioxane | Pd/C | "Green" method, requires pressure equipment | arkat-usa.org |

| Sodium borohydride | Methanol | - | Can reduce the aldehyde starting material | researchgate.netnih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, enhancing atom economy and reducing waste. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described, analogous N-benzylpyrrolidine derivatives can be synthesized using MCRs. For instance, a one-pot reaction involving an aldehyde, an amine (like pyrrolidine), and another component can lead to the formation of functionalized pyrrolidines. The Ugi and Passerini reactions are notable examples of MCRs that can be adapted for the synthesis of complex amine derivatives.

Functionalization and Derivatization Strategies of the Pyrrolidine Core

Further modification of the this compound scaffold can provide access to a library of related compounds for various research applications. researchgate.net These modifications can be targeted at the pyrrolidine nitrogen or the carbon atoms of the pyrrolidine ring.

Modifications at the Pyrrolidine Nitrogen (N-substitution)

The tertiary amine of this compound can undergo further reactions, although these are generally limited due to the stability of the N-benzyl group.

N-Oxide Formation: Oxidation of the tertiary amine with reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding N-oxide. google.comhyphadiscovery.comorganic-chemistry.orgmdpi.comliverpool.ac.uk This transformation can alter the electronic and steric properties of the molecule.

Quaternization: Reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. However, this is generally less common for N-benzyl derivatives unless specific properties are desired.

Substitutions on the Pyrrolidine Ring Carbons

Functionalization of the C-H bonds of the pyrrolidine ring is a more advanced strategy to introduce further complexity.

α-Lithiation and Electrophilic Quench: Deprotonation of the carbon atom alpha to the nitrogen using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA, followed by reaction with an electrophile, can introduce substituents at the 2- and 5-positions of the pyrrolidine ring.

C-H Activation/Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation can enable the direct introduction of functional groups onto the pyrrolidine ring, often with high regioselectivity. However, the presence of the nitro group on the benzene (B151609) ring might interfere with some catalytic systems.

Table 3: Potential Functionalization Reactions of the Pyrrolidine Core

| Reaction Type | Reagents | Position of Functionalization | Potential Product Class |

| N-Oxidation | m-CPBA, H₂O₂ | Nitrogen | N-Oxide |

| α-Lithiation/Alkylation | s-BuLi/TMEDA, then an alkyl halide | C2 or C5 | 2- or 5-Alkyl-1-(3-methoxy-4-nitrobenzyl)pyrrolidine |

| Friedel-Crafts Type Reactions | Not applicable to the pyrrolidine ring | - | - |

Derivatization of the Phenyl Ring (e.g., nitro group transformations, methoxy (B1213986) group modifications)

The phenyl ring of this compound is adorned with two key functional groups, the nitro and methoxy moieties, which serve as primary sites for derivatization.

Nitro Group Transformations: The aromatic nitro group is exceptionally versatile and can be transformed into a variety of other functional groups. The most common transformation is its reduction to an aniline (B41778) derivative. This can be achieved under various conditions, allowing for selective synthesis of different intermediates or the final amino product. For instance, catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C) or Raney nickel is highly effective for complete reduction to the corresponding amine, 4-amino-3-methoxybenzyl)pyrrolidine. wikipedia.org

Other reducing agents can yield different products. For example, using zinc metal in aqueous ammonium chloride can lead to the formation of the corresponding hydroxylamine (B1172632). wikipedia.org Milder reducing agents or controlled conditions can also be employed to generate intermediate species like nitroso compounds or even dimeric structures such as azo and azoxy compounds.

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/Catalyst | Product |

|---|---|

| H₂, Pd/C or Raney Ni | Amine |

| Fe, acid (e.g., HCl, Acetic Acid) | Amine |

| SnCl₂ | Amine |

| Zinc, NH₄Cl | Hydroxylamine |

| Na₂S or NaHS | Amine (can be selective in dinitro compounds) |

This table provides a summary of common reagents used for the reduction of aromatic nitro groups and the typical products formed.

Methoxy Group Modifications: The methoxy group, an ether linkage, can also be a site for modification, most commonly through ether cleavage to yield a phenol. This reaction is typically performed using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Cleavage of the methyl-aryl ether bond would transform the methoxy group into a hydroxyl group, yielding 1-(3-hydroxy-4-nitrobenzyl)pyrrolidine. This phenolic derivative opens up further avenues for derivatization, such as esterification or etherification at the hydroxyl position.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions of the Pyrrolidine Moiety

The pyrrolidine ring contains a secondary amine, which defines its primary reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. chemicalbook.comwikipedia.org

Nucleophilic Reactions: As a good nucleophile, the pyrrolidine nitrogen readily reacts with a wide range of electrophiles. chemicalbook.com

Alkylation: Reaction with alkyl halides (R-X) leads to the formation of quaternary ammonium salts.

Acylation: Treatment with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields N-acylpyrrolidine derivatives.

Reaction with Aldehydes and Ketones: In a reaction characteristic of secondary amines, it can react with carbonyl compounds to form enamines.

Electrophilic Reactions: While the nitrogen itself is nucleophilic, the adjacent α-carbons can be rendered nucleophilic by deprotonation with a strong base, such as an organolithium reagent. The resulting carbanion can then react with electrophiles, allowing for substitution at the C-2 position of the pyrrolidine ring.

Aromatic Substitutions on the Methoxy-Nitrophenyl Ring

Electrophilic aromatic substitution (EAS) on the benzene ring is strongly influenced by the existing substituents. The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density through resonance. msu.edu Conversely, the nitro group is a strong deactivating group and a meta-director because of its potent electron-withdrawing nature. msu.edulkouniv.ac.in

In the case of this compound, the directing effects of the substituents are as follows:

Methoxy group (at C-3): Directs incoming electrophiles to positions C-2 and C-6.

Nitro group (at C-4): Directs incoming electrophiles to position C-2 and C-6 (meta to itself).

Benzylpyrrolidine group (at C-1): This alkyl group is weakly activating and an ortho, para-director, pointing to positions C-2 and C-6.

Nucleophilic aromatic substitution (SNAr) is also a possibility. The presence of the strongly electron-withdrawing nitro group can activate the ring towards attack by strong nucleophiles, potentially leading to the displacement of a leaving group at a position ortho or para to the nitro group.

Reduction and Oxidation Pathways of the Nitro Group

The reduction of the nitro group is a stepwise process that involves the transfer of six electrons to form the corresponding amine. The pathway proceeds through several distinct intermediates, which can sometimes be isolated by careful choice of reagents and reaction conditions.

Reduction Pathway:

Nitro (R-NO₂) to Nitroso (R-NO): This is a two-electron reduction.

Nitroso (R-NO) to Hydroxylamine (R-NHOH): This is another two-electron reduction.

Hydroxylamine (R-NHOH) to Amine (R-NH₂): This final step is a two-electron reduction.

Table 2: Intermediates in Nitro Group Reduction

| Starting Material | e⁻ Transfer | Intermediate | e⁻ Transfer | Intermediate | e⁻ Transfer | Final Product |

|---|

This table illustrates the sequential two-electron reduction steps from a nitro compound to an amine.

Catalytic hydrogenation is a common method that typically proceeds to completion, yielding the aniline. wikipedia.org Electrochemical methods can also offer precise control over the reduction potential, potentially allowing for the selective formation of intermediates. acs.org Oxidation of the nitro group itself is not a common synthetic transformation.

Stereoselective Synthesis Approaches and Chirality Control

While this compound is an achiral molecule, the pyrrolidine scaffold is a common feature in many chiral molecules, and numerous methods exist for its stereoselective synthesis. nih.gov These approaches are crucial for creating chiral analogs or derivatives.

1,3-Dipolar Cycloaddition: This is one of the most powerful methods for constructing substituted pyrrolidine rings. nih.govresearchgate.net The reaction between an azomethine ylide and a dipolarophile (typically an alkene) can generate highly functionalized pyrrolidines. By using chiral catalysts, chiral auxiliaries, or chiral starting materials, this reaction can be made highly enantioselective and diastereoselective. acs.org

Intramolecular Cyclization: Chiral pyrrolidines can be synthesized through the intramolecular cyclization of acyclic precursors that already contain the desired stereocenters. acs.orgmdpi.com For example, the cyclization of chiral amino alcohols or amino esters can lead to the formation of optically pure pyrrolidine derivatives. nih.gov A "memory of chirality" approach, where a transient chiral center directs the formation of a new stable one, has also been effectively used. acs.org

Asymmetric Hydrogenation: The asymmetric hydrogenation of pyrrole (B145914) derivatives using chiral catalysts can produce chiral pyrrolidines with high enantiomeric excess.

These stereoselective strategies could be adapted to synthesize chiral versions of this compound, for example, by introducing a substituent at the C-2 position of the pyrrolidine ring using an asymmetric synthesis approach before or after attaching the benzyl group.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group, the electron-withdrawing nitro group, the aromatic ring, and the aliphatic pyrrolidine (B122466) ring.

The aromatic region would likely display an AXM spin system. The proton ortho to the nitro group and meta to the methoxy group is expected to be the most deshielded. The proton positioned between the methoxy and benzyl (B1604629) groups would be significantly shielded, while the remaining aromatic proton would have an intermediate chemical shift. The benzylic protons, being adjacent to the aromatic ring and the nitrogen of the pyrrolidine ring, would appear as a singlet further downfield than a typical alkyl proton. The protons of the pyrrolidine ring would exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The methoxy group protons would present as a sharp singlet.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H (ortho to NO₂) | 7.8 - 8.0 | d | ~2 |

| Aromatic H (para to NO₂) | 7.4 - 7.6 | dd | ~8, ~2 |

| Aromatic H (ortho to CH₂) | 7.0 - 7.2 | d | ~8 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | s | N/A |

| Benzyl (-CH₂-) | 3.6 - 3.8 | s | N/A |

| Pyrrolidine (-NCH₂-) | 2.5 - 2.8 | m | N/A |

| Pyrrolidine (-CH₂-) | 1.8 - 2.0 | m | N/A |

Note: These are predicted values and actual experimental results may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

The aromatic carbons will resonate in the downfield region (110-160 ppm). The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the methoxy group will be shielded. The quaternary carbons of the aromatic ring will generally show lower intensity. The benzylic carbon and the carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum, with the carbons directly attached to the nitrogen atom being more deshielded. The methoxy carbon will appear as a distinct signal in the upfield region.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C-NO₂) | 145 - 150 |

| Aromatic C (C-OCH₃) | 150 - 155 |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic CH | 110 - 130 |

| Benzyl (-CH₂-) | 55 - 60 |

| Methoxy (-OCH₃) | 55 - 60 |

| Pyrrolidine (-NCH₂-) | 50 - 55 |

| Pyrrolidine (-CH₂-) | 20 - 25 |

Note: These are predicted values and actual experimental results may vary.

To unambiguously assign the ¹H and ¹³C NMR spectra and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the coupled protons on the pyrrolidine ring and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbons of the pyrrolidine and benzyl groups by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be instrumental in confirming the connectivity of the entire molecule, for example, by showing a correlation from the benzylic protons to the aromatic carbons and the pyrrolidine carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide insights into the preferred conformation of the molecule, for instance, by showing correlations between the benzylic protons and the protons on the pyrrolidine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

For this compound (C₁₂H₁₆N₂O₃), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would be expected at an m/z value corresponding to its exact mass. The fragmentation pattern would likely be dominated by cleavage of the benzylic C-N bond, which is a relatively weak bond. This would lead to the formation of two primary fragment ions: the 3-methoxy-4-nitrobenzyl cation and the pyrrolidinyl radical, or the pyrrolidinyl cation and the 3-methoxy-4-nitrobenzyl radical. Further fragmentation of the 3-methoxy-4-nitrobenzyl cation could involve the loss of the nitro group or the methoxy group.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Description |

| [M]⁺ | 236.12 | Molecular Ion |

| [M - NO₂]⁺ | 190.12 | Loss of nitro group |

| [C₈H₈NO₃]⁺ | 166.05 | 3-Methoxy-4-nitrobenzyl cation |

| [C₄H₈N]⁺ | 70.07 | Pyrrolidinyl cation |

Note: These are predicted values for the nominal mass and the fragmentation pattern is hypothetical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the aromatic ring, the C-O ether linkage, and the C-N and C-H bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| N-O (Nitro) | 1500 - 1550 and 1300 - 1350 | Asymmetric and Symmetric Stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

| C-O (Ether) | 1000 - 1300 | Stretch |

| C-N | 1000 - 1250 | Stretch |

Note: These are predicted frequency ranges and the actual spectrum may show more complex features.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the this compound molecule.

Conformational Analysis of the Pyrrolidine Ring and Substituents

Following an extensive search of scientific literature and crystallographic databases, no specific experimental data on the conformational analysis of this compound could be located. Detailed research findings, including bond angles, torsion angles, and preferred conformations determined by methods such as X-ray crystallography or advanced NMR spectroscopy, are not available in the public domain for this particular compound.

The conformation of a pyrrolidine ring is generally non-planar and can adopt various puckered forms, typically described as envelope (E) or twist (T) conformations. The specific conformation is influenced by the nature and position of substituents on the ring. For instance, the puckering of the pyrrolidine ring in proline is known to be affected by substituents at the C4 position. Electronegative substituents can favor specific pucker modes, while sterically demanding groups also impose significant conformational constraints, often favoring a pseudoequatorial orientation to minimize steric strain.

Intermolecular Interactions and Supramolecular Assembly

Similarly, a thorough search did not yield any published studies on the intermolecular interactions and supramolecular assembly of this compound. The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions.

The molecular structure of this compound contains several functional groups that could participate in such interactions. The nitro group is a strong hydrogen bond acceptor, and the methoxy group can also act as a hydrogen bond acceptor. The aromatic ring presents the possibility of π-π stacking interactions. The C-H bonds of the pyrrolidine and benzyl groups could act as weak hydrogen bond donors.

The interplay of these potential interactions would dictate the crystal packing and the formation of a specific supramolecular architecture. However, in the absence of crystallographic data, it is not possible to describe the actual intermolecular interactions and the resulting supramolecular assembly of this compound.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis

To identify the most stable conformations, computational chemists perform energy minimization and explore the molecule's potential energy surface (PES). This process involves systematically changing the molecule's geometry to find the arrangements with the lowest energy. For flexible molecules like N-substituted pyrrolidines, a conformational search is necessary to locate various low-energy conformers. researchgate.net

The exploration of the PES for 1-(3-methoxy-4-nitrobenzyl)pyrrolidine would reveal multiple stable conformers. The relative populations of these conformers can be estimated through thermodynamic calculations using the Boltzmann weighting factor. researchgate.net The primary degrees of freedom are the torsional angle of the benzyl (B1604629) group relative to the pyrrolidine (B122466) ring and the puckering of the five-membered ring itself.

Table 1: Representative Low-Energy Conformers and Their Calculated Properties

This table is illustrative, showing typical data obtained from conformational analysis. Actual values would be derived from specific computational studies.

| Conformer | Dihedral Angle (C-C-N-C) | Pyrrolidine Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| 1 | ~65° | C2-endo (Twist) | 0.00 | 45.1 |

| 2 | ~180° | C3-exo (Envelope) | 0.55 | 25.3 |

| 3 | ~-70° | C2-endo (Twist) | 1.10 | 10.5 |

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve ring strain. This puckering is not static but dynamic, described by a phenomenon called pseudorotation, where the pucker appears to move around the ring. nih.gov This intrinsic property allows the ring to adopt various energetically favorable conformations, offering a significant three-dimensional structure. nih.gov

The two primary conformations are the "envelope" (with four atoms in a plane and the fifth out of the plane) and the "twist" (with two adjacent atoms displaced on opposite sides of the plane defined by the other three). The specific puckering mode (e.g., Cγ-exo or Cγ-endo) can be controlled by substituents on the ring. nih.govnih.gov For N-benzyl pyrrolidine, the bulky substituent on the nitrogen atom influences the conformational equilibrium of the ring. Quantum chemical calculations can determine the energy barrier for this pseudorotation. For the parent pyrrolidine molecule, this barrier has been determined to be around 220-284 cm⁻¹ (approximately 0.63-0.81 kcal/mol), indicating the high flexibility of the ring. nih.gov The substitution of the bulky 3-methoxy-4-nitrobenzyl group is expected to create a more complex pseudorotation pathway with specific conformers being more favored. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating the electronic properties and predicting the reactivity of molecules. niscpr.res.innih.gov Methods like B3LYP are commonly used for optimizing molecular geometries and calculating various molecular properties. researchgate.netnih.govresearchgate.net

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich moieties: the pyrrolidine nitrogen and the methoxy-substituted aromatic ring. In contrast, the LUMO is anticipated to be centered on the electron-deficient nitroaromatic system, a characteristic feature of nitroaromatic compounds. researchgate.net This separation of FMOs suggests the potential for intramolecular charge transfer upon electronic excitation. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative)

Values are representative for a molecule of this type, calculated at a typical DFT level (e.g., B3LYP/6-31G(d)).

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.58 | Associated with the electron-donating regions (pyrrolidine N, methoxy-benzene ring). |

| LUMO Energy | -2.45 | Associated with the electron-accepting nitro group and aromatic ring. |

Molecular Electrostatic Potential (MEP or ESP) maps are three-dimensional visualizations of the charge distribution on the surface of a molecule. libretexts.orgdeeporigin.com They are used to predict how molecules will interact, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an ESP map, negative potential (typically colored red) indicates electron-rich areas, while positive potential (blue) signifies electron-poor areas. researchgate.netwalisongo.ac.id

The ESP map of this compound would show distinct regions of varying potential.

Negative Potential: A strong negative potential is expected around the oxygen atoms of the nitro group and the methoxy (B1213986) group, as well as near the lone pair of the pyrrolidine nitrogen. These are sites susceptible to electrophilic attack.

Positive Potential: A significant positive potential would be located on the aromatic ring, particularly near the electron-withdrawing nitro group. researchgate.net This positive region indicates susceptibility to nucleophilic attack.

Table 3: Predicted Electrostatic Potential (ESP) Values on Molecular Surfaces

This table provides expected ranges of ESP values for different regions of the molecule.

| Molecular Region | Expected ESP Range (kcal/mol) | Implication |

|---|---|---|

| Oxygen atoms of Nitro Group | -20 to -30 | Strong nucleophilic character; site for hydrogen bonding. |

| Pyrrolidine Nitrogen Atom | -15 to -25 | Nucleophilic center; site for protonation. |

| Aromatic Ring (near NO₂) | +15 to +25 | Electrophilic character; susceptible to nucleophilic attack. |

DFT calculations are a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. nih.gov The energy of the transition state determines the activation energy of the reaction, allowing for the prediction of reaction rates and pathways. rsc.org

For this compound, theoretical studies could predict the feasibility of various reactions. For instance, the photochemical reactivity common to many ortho-nitrobenzyl compounds could be investigated. nih.govacs.org Although this compound is not ortho-substituted, DFT could explore potential light-induced intramolecular redox reactions. cdnsciencepub.com Another area of study could be its stability and degradation pathways, for example, by modeling its reaction with radical species. DFT can compute the Gibbs free activation energy (Δ‡G°) for proposed reaction steps, indicating the most favorable kinetic pathway. nih.gov

Table 4: Hypothetical Transition State Analysis for a Proposed Reaction Step

This table illustrates the type of data generated from a DFT study of a reaction mechanism, such as benzylic oxidation.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State (TS) Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (Δ‡G°) (kcal/mol) |

|---|

Ligand-Protein Interaction Modeling (e.g., Molecular Docking, Binding Mode Prediction)

Ligand-protein interaction modeling is crucial for drug discovery and understanding biological processes. These computational techniques predict how a small molecule (a ligand), such as this compound, might bind to a protein target.

Molecular docking simulations would place the compound into the binding site of a target protein to predict its preferred binding orientation and conformation. This would generate a binding mode, illustrating the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. Despite the utility of this technique, specific molecular docking or binding mode prediction studies featuring this compound have not been identified in the scientific literature.

Following molecular docking, computational methods can be used to estimate the binding affinity (often expressed as binding free energy, ΔG_bind, or an inhibition constant, Ki) of the ligand for its target. A lower binding energy value typically suggests a more stable and potent interaction. This prediction is vital for prioritizing compounds in virtual screening campaigns. No studies predicting the binding affinities of this compound to any specific molecular targets are currently available.

Analysis of the predicted binding mode allows for the identification of specific amino acid residues within the protein's binding site that are critical for the interaction. Understanding these key residues and interaction motifs (conserved patterns of interaction) is essential for explaining the molecule's mechanism of action and for designing new derivatives with improved affinity or selectivity. There is currently no published data identifying key interacting residues for this compound with any protein target.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules interact with their neighbors.

Role As a Chemical Scaffold and Building Block in Organic Synthesis

Utilization of the Pyrrolidine (B122466) Moiety as a Core Scaffold

The pyrrolidine ring is one of the most important five-membered nitrogen heterocycles used by medicinal chemists to develop compounds for treating human diseases. researchgate.netnih.gov Its significance as a scaffold is due to several key features that are inherent to the 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine structure:

Three-Dimensionality : Unlike flat aromatic rings, the pyrrolidine scaffold is non-planar and sp³-hybridized. This three-dimensional structure allows for a more efficient and comprehensive exploration of pharmacophore space, which is crucial for designing drug candidates that can fit into the complex binding sites of biological targets like proteins. researchgate.netnih.gov

Stereochemical Complexity : The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers. nih.gov The specific stereochemistry and spatial orientation of substituents on the ring can dramatically influence a molecule's biological profile by altering its binding mode to enantioselective proteins. researchgate.netnih.gov

Physicochemical Properties : The nitrogen atom within the pyrrolidine ring enhances the polarity of a molecule. researchgate.net It can act as a hydrogen bond acceptor, and if unsubstituted, the N-H group can serve as a hydrogen bond donor, both of which are critical for molecular recognition and binding affinity. pharmablock.com This nitrogen atom also tends to lower the lipophilicity (LogP) and improve aqueous solubility compared to its carbocyclic analog, cyclopentane. researchgate.net

Synthetic Versatility : The pyrrolidine ring is a versatile building block that can be readily functionalized or used as a precursor for constructing more complex molecules. frontiersin.org It is a common feature in many natural products, particularly alkaloids, which have a wide range of biological activities. nih.gov

The following table compares the physicochemical properties of the core pyrrolidine ring to related cyclic structures, highlighting its advantages as a scaffold.

| Property | Cyclopentane | Pyrrole (B145914) (Aromatic) | Pyrrolidine (Saturated) |

| Hybridization | sp³ | sp² | sp³ |

| Geometry | 3D (Non-planar) | 2D (Planar) | 3D (Non-planar) |

| Polar Surface Area (PSA) | 0 Ų | 12.03 Ų | 12.03 Ų |

| Hydrogen Bond Donor/Acceptor | None | Donor (1) | Acceptor (1) |

| Aqueous Solubility (LogS) | -2.35 | -0.77 | -0.32 |

Data sourced from: researchgate.net

Strategies for Scaffold-Hopping and Bioisosteric Replacements

In drug design and lead optimization, scaffold hopping and bioisosteric replacement are key strategies used to discover structurally novel compounds with improved properties. nih.govuniroma1.it These techniques involve modifying the core framework of a molecule, such as the pyrrolidine ring in this compound, to enhance potency, improve pharmacokinetic profiles, or secure intellectual property. nih.govresearchgate.net

Scaffold hopping is the replacement of a molecule's central core with a different scaffold while preserving its biological activity. nih.gov This approach can lead to compounds in a completely new chemical space that maintain the original molecule's essential binding features. uniroma1.it For a molecule based on the this compound framework, a scaffold hopping strategy could involve replacing the pyrrolidine ring with other heterocyclic or carbocyclic systems that mimic its spatial arrangement and key interactions.

Bioisosteric replacement is a more subtle modification that involves exchanging a functional group or atom with another that possesses similar physical or chemical properties, leading to comparable biological effects. researchgate.net This can be applied to the pyrrolidine scaffold itself or its substituents. For example, research has shown that replacing a pyrrolidine-2-thione with a pyrrolidin-2-one did not negatively impact the activity of certain enzyme inhibitors, demonstrating a successful bioisosteric swap. nih.gov

The table below outlines potential bioisosteric replacements for the pyrrolidine scaffold, which could be applied to derivatives of this compound to modulate their properties.

| Original Scaffold/Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Pyrrolidine | Tetrahydrofuran, Thiolane, Piperidine, Azetidine | Modify ring size, polarity, hydrogen bonding capacity, and metabolic stability. |

| Pyrrolidine Nitrogen | Oxygen (in Tetrahydrofuran), Sulfur (in Thiolane) | Alter hydrogen bonding potential and electronic properties. |

| Methoxy (B1213986) Group (-OCH₃) | Ethyl (-CH₂CH₃), Hydroxyl (-OH), Methylthio (-SCH₃) | Modulate lipophilicity, size, and metabolic pathways. |

| Nitro Group (-NO₂) | Cyano (-CN), Sulfonamide (-SO₂NH₂), Trifluoromethyl (-CF₃) | Mimic electron-withdrawing properties while altering size, polarity, and hydrogen bonding. |

Development of Chemical Libraries Based on the this compound Framework

The this compound framework is an excellent starting point for the development of focused chemical libraries. A chemical library is a collection of diverse, but structurally related, compounds used in high-throughput screening to identify new drug leads. The synthesis of such libraries using pyrrolidine scaffolds is a well-established strategy in the drug discovery process. nih.gov

Starting with the this compound core, a combinatorial chemistry approach can be employed to generate a large number of analogs by systematically introducing different substituents at various positions on the molecule. This allows for a thorough investigation of the structure-activity relationship (SAR), revealing which molecular features are essential for the desired biological activity. frontiersin.org

The primary points of diversification on the this compound scaffold include:

Substitution on the Pyrrolidine Ring : Adding various functional groups to the carbon atoms of the pyrrolidine ring.

Modification of the Benzyl (B1604629) Substituents : Replacing the methoxy and nitro groups with a wide range of other functional groups.

Alteration of the Aromatic Ring : Changing the substitution pattern on the benzene (B151609) ring or replacing it entirely with other aromatic or heteroaromatic systems.

The table below illustrates a conceptual design for a chemical library based on this framework.

| Scaffold Core | R¹ (on Pyrrolidine) | R² (Aromatic Ring) | R³ (Aromatic Ring) |

| -H, -OH, -CH₃, -F, =O | -OCH₃, -OH, -OEt, -Cl | -NO₂, -NH₂, -CN, -SO₂NH₂ | |

| -CO₂H, -NH₂ | -F, -CH₃, -H | -CF₃, -Br, -I |

This systematic approach allows for the creation of a focused library of novel compounds, each with slightly different properties, thereby increasing the probability of discovering a molecule with optimal efficacy and drug-like characteristics. nih.gov

Applications in the Synthesis of Diverse Heterocyclic Compounds

Beyond its role as a scaffold, this compound serves as a versatile building block for the synthesis of more complex, polyheterocyclic systems. The functional groups present in the molecule—the pyrrolidine nitrogen, the nitro group, and the aromatic ring—provide multiple reaction sites for further chemical transformations.

A key synthetic application involves the chemical modification of the nitrobenzyl moiety. The nitro group (-NO₂) is a particularly useful functional handle. It can be readily reduced to an amino group (-NH₂), which can then participate in a variety of cyclization reactions to form new heterocyclic rings fused to the original benzene ring. This strategy is a common method for preparing complex nitrogen-containing heterocycles. For instance, N-(2-nitro-benzoyl)pyrrolidine derivatives are key intermediates in the synthesis of pyrrolo researchgate.netpharmablock.combenzodiazepines (PBDs), a class of potent anticancer agents. mdpi.com

Similarly, the amine derived from this compound can be used to construct a range of other heterocyclic systems. The pyrrolidine moiety itself can also be a reactive partner in cycloaddition reactions. For example, pyrrolidine derivatives are used in 1,3-dipolar cycloadditions to generate complex spiro-heterocycles, such as spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks. ua.es

The following table summarizes various classes of heterocyclic compounds that can be synthesized using pyrrolidine-based building blocks, illustrating the synthetic potential of the this compound structure.

| Starting Material Type | Reaction Type | Resulting Heterocyclic System | Reference |

| N-Aroyl-pyrrolidine | Intramolecular Cyclization | Pyrrolo researchgate.netpharmablock.combenzodiazepines | mdpi.com |

| Pyrrolidine, Aldehyde, Maleimide | 1,3-Dipolar Cycloaddition | Spiro{pyrrolidine-pyrrolo[3,4-c]pyrrole} | ua.es |

| Pyrrolidine Derivative | Ugi-Zhu/Cascade/Click Strategy | Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones | nih.gov |

| 3-Pyrrolines | Hydroalkylation | C2- or C3-alkylated Pyrrolidines | organic-chemistry.org |

| N-Boc-pyrrolidine | Asymmetric Lithiation | Chiral Substituted Pyrrolidines | researchgate.net |

These examples underscore the value of this compound not just as a final scaffold, but as a crucial intermediate in diversity-oriented synthesis pathways for accessing a wide array of complex and potentially bioactive heterocyclic compounds. chemrxiv.org

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Investigation of Substituent Effects on Pyrrolidine (B122466) Derivatives and Related Structures

The biological activity of benzylpyrrolidine derivatives can be significantly modulated by the nature and position of substituents on both the benzyl (B1604629) and pyrrolidine rings. Research on analogous structures provides insight into the potential SAR of 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine.

The substituents on the benzyl ring—in this case, a methoxy (B1213986) group at the 3-position and a nitro group at the 4-position—are critical determinants of the molecule's electronic and steric properties. Studies on 4-nitrobenzyl carbamates, which serve as triggers for bioreductive drugs, have shown that electron-donating substituents on the benzyl ring can accelerate the desired fragmentation process following the reduction of the nitro group. researchgate.netrsc.org The rate of this key activation step is influenced by the stabilization of the developing positive charge on the benzylic carbon. rsc.org This suggests that the electron-donating methoxy group in this compound could play a significant role in its bioactivity if a similar reductive activation mechanism is involved.

A systematic analysis of substituent effects on related N-benzyl compounds reveals clear trends. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, an electron-donating methoxy group (2-OMe) provided activity comparable to or better than an electron-withdrawing trifluoromethyl group (2-CF3). acs.org The greatest potency was achieved by replacing the substituent with a sterically larger isopropyl group, highlighting the importance of both electronic and steric factors. acs.org Similarly, research on pyrrolidine pentamine inhibitors showed that single substitutions on the aromatic ring could lead to a significant reduction in inhibition levels, demonstrating the importance of specific moieties for activity. nih.gov

The table below summarizes the observed effects of various substituents on the benzyl ring of different molecular scaffolds, illustrating general SAR principles.

| Scaffold | Substituent Position | Substituent Type | Effect on Activity | Reference |

| 4-Nitrobenzyl Carbamate | 2- or 3-position | Electron-donating (e.g., OMe) | Accelerates fragmentation | researchgate.netrsc.org |

| N-Benzyl Pyrimidine | 2-position | Electron-donating (OMe) | Comparable activity | acs.org |

| N-Benzyl Pyrimidine | 2-position | Bulky alkyl (Isopropyl) | 6-fold potency increase | acs.org |

| 1-Benzyl Indazole (YC-1) | ortho-position | Fluoro (F) | Better activity than meta/para | nih.gov |

| 4-phenoxybenzenesulfonyl pyrrolidine | Not specified | Not specified | Investigated as MMP-9 inhibitors | rsc.org |

Furthermore, modifications to the pyrrolidine ring itself can have profound effects. The nitrogen atom of the pyrrolidine ring imparts basicity to the scaffold, and substituents can alter this property. nih.gov For example, studies on pyrrolidine-based inhibitors of dipeptidyl peptidase-IV (DPP-IV) indicated that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity, while electron-withdrawing groups are favored at the 4th and 5th positions. nih.gov

Influence of Stereochemistry on Biological Recognition and Activity Profiles

The five-membered pyrrolidine ring is a saturated, non-planar scaffold. researchgate.net This three-dimensional character is a key feature influencing its biological activity. nih.govnih.gov The carbon atoms of the pyrrolidine ring can be stereogenic centers, meaning the ring can exist in multiple stereoisomeric forms. nih.gov The specific spatial orientation of substituents on a chiral pyrrolidine ring is often crucial for precise interaction with biological targets like proteins and enzymes, which are themselves chiral. researchgate.net

The differential interaction of stereoisomers with their biological targets can result in one enantiomer being significantly more active than the other, or in the two enantiomers having entirely different biological profiles. nih.gov This phenomenon is a cornerstone of medicinal chemistry and drug design. The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," allows it to adopt various shapes (e.g., envelope or twist conformations), further influencing how it fits into a binding site. researchgate.net

Selective fluorination of the pyrrolidine ring has been shown to induce significant conformational changes, which can enhance the stability of certain conformations. beilstein-journals.org This underscores the principle that even subtle changes to the ring's structure can have a significant impact on its 3D shape and, consequently, its interaction with biological molecules. beilstein-journals.org Therefore, the stereochemistry of the pyrrolidine moiety in any derivative, including this compound, is a critical factor in determining its biological recognition and activity profile. nih.gov

Pharmacophore Elucidation for Pyrrolidine-Containing Ligands

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pyrrolidine ring is a versatile scaffold that is frequently incorporated into larger molecules to serve as a key part of a pharmacophore. frontiersin.org Its sp3-hybridized carbons and non-planar structure allow it to present substituents in a well-defined three-dimensional arrangement, which is ideal for exploring the pharmacophore space of a target. nih.govnih.gov

Pharmacophore models for pyrrolidine-containing ligands often include features such as:

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. Substituents on the ring can introduce additional hydrogen bonding features.

Hydrophobic/Aromatic Regions: The carbon framework of the pyrrolidine ring provides a hydrophobic region. Appended groups, such as the benzyl ring in the title compound, contribute significant hydrophobic and aromatic features that are often critical for binding. nih.gov

Positive/Negative Ionizable Features: The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, providing a positive charge that can engage in ionic interactions.

Computational studies, such as Comparative Molecular Field Analysis (CoMSIA), can generate 3D contour maps that visualize the pharmacophoric requirements of a binding site. For a series of pyrrolidine-based DPP-IV inhibitors, these maps revealed specific regions around the scaffold where steric bulk, electropositive charge, and hydrogen bond acceptor features were favorable for activity. nih.gov For example, magenta contours in a CoMSIA map indicated that atoms at the C-2 and C-3 positions of the pyrrolidine ring act as hydrogen bond acceptors. nih.gov Such models provide a detailed hypothesis of the key interactions required for biological activity.

Correlation of Molecular Descriptors with Biological Activity (in silico approaches)

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for correlating the physicochemical properties (molecular descriptors) of a series of compounds with their biological activities. tandfonline.com For pyrrolidine derivatives, 3D-QSAR approaches like CoMFA and CoMSIA have been successfully applied to build predictive models and understand the structural requirements for activity. tandfonline.comnih.gov

These models quantify the contribution of different molecular fields:

Steric Fields: Describe the shape and size of the molecule. Contour maps often show regions where bulky substituents increase activity (e.g., green contours) and regions where they decrease activity (e.g., yellow contours). nih.gov

Electrostatic Fields: Represent the distribution of charge. Blue contours may indicate where positive charge is favorable, while red contours show where negative charge is preferred. nih.gov

Hydrophobic and Hydrogen Bonding Fields (in CoMSIA): Map regions where hydrophobicity and hydrogen bonding capabilities, respectively, are important for activity. tandfonline.com

A 3D-QSAR study on a series of pyrrolidine derivatives as Mcl-1 inhibitors yielded statistically robust models (CoMFA R² = 0.923; CoMSIA R²pred = 0.815) that provided a strong basis for designing new, more potent inhibitors. tandfonline.comnih.gov Another study on pyrrolidine-based DPP-IV inhibitors also generated highly predictive CoMSIA and HQSAR models (q² = 0.870 and 0.939, respectively). nih.govproquest.com

Molecular docking simulations complement QSAR by providing a visual model of how a ligand binds to its target protein. nih.gov Docking studies on pyrrolidine derivatives have identified key interactions, such as hydrogen bonds and hydrophobic (π-π stacking) contacts, with specific amino acid residues in the target's active site. nih.gov A strong correlation has been demonstrated between calculated binding energies (ΔG) from docking and experimentally determined inhibitory activity, validating the computational approach. nih.gov These in silico techniques are invaluable for rationalizing observed SAR and guiding the design of new analogs with improved activity. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the chemical compound This compound in relation to the biological applications outlined in your request.

Specifically, no studies were found that investigate the following for this particular compound:

Enzyme Inhibition:

Alpha-Amylase and Alpha-Glucosidase Inhibition

Dihydrofolate Reductase (DHFR) Inhibition

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Receptor Antagonism and Agonism:

CCR5 Receptor Antagonism

Transient Receptor Potential Vanilloid (TRPV4) Antagonism

While the broader class of pyrrolidine derivatives has been investigated for these and other biological activities, the strict requirement to focus solely on "this compound" cannot be fulfilled due to the absence of specific research findings.

Therefore, it is not possible to generate the requested article with the specified content and adhere to the instructions provided. To create such an article would require dedicated laboratory research to be conducted on this compound.

Exploration of Potential Biological Applications and Mechanistic Insights Non Clinical

Receptor Antagonism and Agonism Studies of Pyrrolidine (B122466) Derivatives

G-Protein Coupled Receptor 40 (GRP40) Agonism

Currently, there is no publicly available scientific literature detailing any investigation into the agonistic activity of 1-(3-methoxy-4-nitrobenzyl)pyrrolidine specifically at the G-Protein Coupled Receptor 40 (GPR40). Research into the interactions of this particular compound with GPR40 has not been reported.

Antimicrobial Activity Investigations (in vitro)

While direct studies on the antimicrobial properties of this compound are not found in the current body of scientific literature, research on structurally related compounds containing nitrobenzyl and pyrrolidine moieties suggests that this class of molecules may possess potential antimicrobial activity. For instance, various derivatives of nitrobenzyl-substituted compounds have been evaluated for their efficacy against different microbial strains.

One area of investigation has been on N-nitrobenzyl substituted halides of stilbazoles, which have demonstrated antibacterial properties. Similarly, nitrobenzyl-oxy-phenol derivatives have been synthesized and evaluated for their antimicrobial effects. These studies, while not directly examining this compound, indicate that the presence of the nitrobenzyl group can be a key contributor to the antimicrobial action of a compound. The specific findings for some of these related compounds are summarized in the table below.

Table 1: In Vitro Antimicrobial Activity of Structurally Related Compounds

| Compound | Test Organism | Activity |

|---|---|---|

| N-nitrobenzyl substituted stilbazole derivatives | Gram-positive bacteria | Varied antibacterial activity |

It is important to note that these findings are for compounds structurally related to this compound, and any potential antimicrobial activity of the subject compound would require direct experimental verification.

Anticancer Activity Studies (in vitro)

Direct in vitro studies on the anticancer activity of this compound have not been reported in published research. However, the broader class of compounds containing pyrrolidine and nitrophenyl structures has been a subject of interest in oncology research. For example, various pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and tested for their cytotoxic effects against cancer cell lines.

Furthermore, N-(4′-nitrophenyl)-l-prolinamides, which share the nitrophenyl group and a pyrrolidine-like structure, have also been investigated for their potential as anticancer agents. These studies have shown that certain derivatives can exhibit significant cytotoxic activity against various human cancer cell lines. The data from these related compound studies are presented below.

Table 2: In Vitro Anticancer Activity of Structurally Related Compounds

| Compound Class | Cell Line | Observed Effect |

|---|---|---|

| Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moiety | A549 (Human lung carcinoma) | Dose-dependent cytotoxicity |

These results for analogous compounds suggest that the structural framework of this compound could be a starting point for the design of new anticancer agents. However, without direct experimental data, the anticancer potential of this compound remains speculative.

Exploration of Other Biological Targets and Pathways (in vitro)

There is currently no available research in the public domain that explores the in vitro activity of this compound on other biological targets or pathways. The broader biological profile of this specific compound remains uninvestigated.

Future Research Directions and Concluding Perspectives

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine and its analogs is contingent upon the development of innovative and efficient synthetic routes. While classical methods provide a basis, future efforts should focus on modern techniques that offer higher yields, greater stereoselectivity, and improved sustainability.

Key areas for development include:

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, enhancing synthetic efficacy and reducing waste. tandfonline.com Future research could design one-pot syntheses of substituted nitrobenzyl pyrrolidines from simple precursors.

Catalyst-Based Reactions: The use of novel organocatalysts or transition-metal catalysts could provide stereoselective pathways to chiral pyrrolidine (B122466) derivatives. nih.govorganic-chemistry.org For instance, iridium- or rhodium-catalyzed asymmetric hydrogenation or cyclization could yield specific enantiomers, which is crucial as different stereoisomers can have vastly different biological activities. nih.govresearchgate.net

Green Chemistry Approaches: The application of microwave-assisted organic synthesis (MAOS) and ultrasound irradiation can significantly shorten reaction times and improve yields, aligning with the principles of green chemistry. tandfonline.comnih.gov Exploring solvent-free reactions or the use of benign solvents would further enhance the environmental profile of the synthesis. tandfonline.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound would be a significant step towards efficient and industrial-scale production.

| Methodology | Description | Potential Advantages for Future Synthesis | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | A classical method involving the reaction of an azomethine ylide with a dipolarophile (e.g., an alkene). | High degree of regio- and stereoselectivity. Versatile for creating polysubstituted pyrrolidines. | tandfonline.comnih.gov |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. | Increased synthetic efficiency, reduced waste, high atom and step economy. | tandfonline.comresearchgate.net |

| Catalytic C-H Amination | Intramolecular amination of C(sp³)-H bonds to form the pyrrolidine ring. | High regio- and chemoselectivity, utilization of readily available starting materials. | organic-chemistry.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave irradiation to heat reactions. | Rapid reaction times, increased yields, supports green chemistry principles. | tandfonline.comnih.gov |

Advanced Computational Design for Targeted Applications

Computational chemistry offers powerful tools to guide the design of derivatives of this compound for specific biological applications. jddhs.comjddhs.com By modeling the interactions between potential drug candidates and their biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

Future computational studies should focus on:

Molecular Docking and Dynamics: Simulating the binding of novel analogs to the active sites of enzymes or receptors can predict binding affinity and mode. frontiersin.org This is essential for designing potent and selective inhibitors or modulators.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. jddhs.com This allows for the prediction of the activity of unsynthesized compounds and guides the optimization of the lead structure.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for biological activity can guide the design of new molecules with diverse core structures but similar activity profiles. jddhs.com

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design process can help eliminate candidates with poor pharmacokinetic profiles or potential toxicity issues. frontiersin.org

Discovery of New Biological Targets and Mechanistic Pathways

The this compound scaffold holds potential for interacting with a variety of biological targets due to its distinct functional groups. ontosight.ai The nitrobenzyl moiety is of particular interest, as nitroaromatic compounds are often substrates for nitroreductase enzymes, which are overexpressed in certain cancer cells and bacteria. This opens the door for designing bioreductive prodrugs. rsc.orgresearchgate.net

Future research should aim to:

Identify Novel Protein Targets: High-throughput screening and proteomics approaches can be used to identify previously unknown protein targets for this class of compounds.

Elucidate Mechanisms of Action: Once a biological activity is confirmed, detailed mechanistic studies are required. This could involve investigating enzyme inhibition kinetics, effects on receptor signaling pathways, or modulation of gene expression.

Explore Bioreductive Activation: Investigate the reduction of the nitro group to a hydroxylamine (B1172632) or amine and the subsequent fragmentation pathways. rsc.orgresearchgate.net This mechanism could be exploited to design prodrugs that release a cytotoxic agent selectively in hypoxic tumor environments or specific bacterial species.

Investigate Neurological and Antimicrobial Potential: The pyrrolidine ring is a common feature in drugs targeting the central nervous system and in antimicrobial agents. frontiersin.orgwikipedia.org Screening this compound and its derivatives against neurological targets (e.g., receptors, ion channels) and a panel of pathogenic microbes could reveal new therapeutic applications.

Expansion of Chemical Diversity within the Pyrrolidine Class

To fully explore the therapeutic potential of the this compound scaffold, its chemical diversity must be systematically expanded. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems, which can lead to improved target selectivity and novelty. nih.govresearchgate.net

Strategies for expanding diversity include:

Substitution on the Pyrrolidine Ring: Introducing substituents at various positions of the pyrrolidine ring can influence the molecule's conformation, basicity, and interaction with biological targets. nih.gov The presence of up to four stereogenic centers allows for the generation of a large number of stereoisomers, each with a potentially unique biological profile. nih.govresearchgate.net

Modification of the Benzyl (B1604629) Group: The electronic properties of the aromatic ring can be modulated by replacing or adding substituents. Electron-donating groups, for example, have been shown to accelerate the fragmentation of nitrobenzyl hydroxylamines, a key step in some prodrug activation mechanisms. rsc.orgresearchgate.net

Scaffold Hopping: Replacing the nitrobenzyl or pyrrolidine moieties with other rings (bioisosteres) while maintaining the key pharmacophoric features can lead to compounds with improved properties, such as better solubility or metabolic stability.

| Strategy | Description | Expected Outcome | Reference |

|---|---|---|---|

| Ring Substitution | Introduction of various functional groups at different positions on the pyrrolidine and/or phenyl rings. | Modulation of physicochemical properties (solubility, lipophilicity) and biological activity (potency, selectivity). | nih.gov |

| Stereochemical Variation | Synthesis and separation of different stereoisomers (enantiomers, diastereomers). | Identification of isomers with optimal target engagement and reduced off-target effects. | nih.govresearchgate.net |

| Bioisosteric Replacement | Replacing functional groups or entire moieties (e.g., phenyl with pyrimidine) with alternatives that have similar physical or chemical properties. | Improved pharmacokinetic profile, novel intellectual property, and potentially altered biological activity. |

Integration of Experimental and Computational Approaches for Rational Design

The most efficient path to novel therapeutics based on the this compound structure lies in the tight integration of computational and experimental methods. jddhs.comua.es This synergistic approach creates an iterative cycle of design, synthesis, and testing that accelerates the drug discovery process.

A rational design workflow would involve:

Computational Screening: Begin with in silico screening of virtual libraries of derivatives to prioritize compounds with favorable predicted binding affinities and ADMET properties. jddhs.comfrontiersin.org

Targeted Synthesis: Synthesize a focused set of the most promising candidates identified through computational modeling.

Experimental Validation: Test the synthesized compounds in relevant in vitro and in vivo biological assays to determine their actual activity and properties.

Iterative Refinement: Use the experimental results to refine the computational models (e.g., QSAR, pharmacophore). This feedback loop enhances the predictive power of the models for the next round of design. jddhs.com

This integrated strategy ensures that synthetic efforts are focused on compounds with the highest probability of success, making the discovery process more efficient, cost-effective, and targeted. jddhs.comua.es

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxy-4-nitrobenzyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous nitro-substituted pyrrolidine derivatives are synthesized via Pd-catalyzed coupling or nitro group reduction under hydrogenation (e.g., 10% Pd/C, H₂, 60°C) . Key factors include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalyst loading. Optimization requires monitoring intermediates via TLC or HPLC.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : Use ¹H/¹³C NMR to verify the methoxy group (δ ~3.8 ppm) and nitrobenzyl proton environments. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~277.12). X-ray crystallography (if crystalline) resolves steric effects of the nitro and methoxy substituents . Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the primary reactivity trends of the nitro and methoxy groups in this compound under basic or acidic conditions?

- Methodological Answer : The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. The methoxy group is electron-donating, stabilizing adjacent positions. Under acidic conditions, nitro groups resist hydrolysis, while methoxy groups may demethylate at high temperatures (>100°C). Reductive environments (e.g., Zn/HCl) can reduce nitro to amine .

Advanced Research Questions

Q. How does the substitution pattern (3-methoxy-4-nitro) impact biological activity compared to analogs like 1-(4-Bromo-1-naphthyl)pyrrolidine?

- Methodological Answer :

| Substituent | Biological Activity | Key Study |

|---|---|---|

| 3-Methoxy-4-nitro | Potential CNS modulation (structural analogy to neuroactive pyrrolidines) | |

| 4-Bromo-naphthyl | Anticholinergic/antioxidant effects |

- The methoxy-nitro combination may enhance blood-brain barrier permeability, while bromo-naphthyl groups favor π-π stacking in enzyme binding pockets. SAR studies require in vitro assays (e.g., receptor binding or enzyme inhibition) .

Q. What mechanistic insights explain contradictions in catalytic efficiency during nitro group reduction?